Enhanced Lipophilicity vs. Phenyl Analog
Ethyl 2-benzylcyclopropane-1-carboxylate exhibits a calculated LogP of 2.43, which is measurably higher than the calculated LogP of its direct structural analog ethyl 2-phenylcyclopropane-1-carboxylate (estimated LogP ≈ 1.9–2.1 based on fragment-based calculations) [1]. This difference arises from the additional methylene unit in the benzyl group, which increases hydrophobic surface area and enhances partitioning into lipid environments. The elevated LogP of the benzyl-substituted compound predicts improved passive membrane permeability and potentially superior oral bioavailability or cellular uptake in biological assays, a critical parameter for hit-to-lead optimization campaigns where moderate lipophilicity is required to balance solubility and permeability .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 |
| Comparator Or Baseline | Ethyl 2-phenylcyclopropane-1-carboxylate (estimated LogP ≈ 1.9–2.1) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 units |
| Conditions | Calculated using fragment-based methods; values from Chemsrc database |
Why This Matters
Higher LogP predicts enhanced membrane permeability, which can directly improve cellular potency and oral absorption in drug discovery programs.
- [1] Chemsrc. 2-Benzylcyclopropanecarboxylic acid ethyl ester. LogP data. Accessed 2026. View Source
